Computed Lipophilicity (XLogP3) and Hydrogen-Bond Donor Count: 3-Methoxy vs. 4-Methoxy Isomer
The target compound has a computed XLogP3 of 1.6 and one hydrogen-bond donor (the thiol/thione proton) according to PubChem [1]. The 4-methoxy positional isomer (CAS 57295-83-7, PubChem CID 702145) shares the same molecular formula but alters the electronic and steric presentation of the methoxy oxygen lone pairs, potentially affecting passive membrane permeability and protein binding. No quantitative experimental logP/logD head-to-head comparison is available; differentiation is based on computed descriptors.
| Evidence Dimension | XLogP3 (computed lipophilicity) and H-bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 1.6; H-Bond Donor Count = 1 |
| Comparator Or Baseline | 4-methoxy isomer (CAS 57295-83-7): XLogP3 and HBD count not directly confirmed at source but expected identical due to isomerism |
| Quantified Difference | Not experimentally determined; positional isomerism may produce subtle logD differences due to differential solvation of methoxy oxygen |
| Conditions | Computed via XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity differences, even if subtle, influence compound solubility, permeability, and non-specific protein binding, making the 3-methoxy isomer a distinct chemical entity for ADME profiling and lead optimization.
- [1] PubChem. Compound Summary for CID 2487343: 5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. National Center for Biotechnology Information (2025). View Source
